5-Benzyloxy-2-mercaptobenzimidazole

Overview

Description

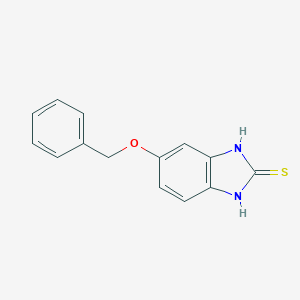

5-Benzyloxy-2-mercaptobenzimidazole: is a heterocyclic aromatic compound that features a benzimidazole core substituted with a benzyloxy group at the 5-position and a mercapto group at the 2-position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Mechanism of Action

Target of Action

5-Benzyloxy-2-mercaptobenzimidazole, a derivative of benzimidazole, primarily targets corrosive environments and biological systems . In corrosive environments, it acts as a corrosion inhibitor for various metals . In biological systems, it has been found to exhibit anti-ulcer and anti-microbial activities .

Mode of Action

In corrosive environments, this compound acts as a mixed type inhibitor, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . This means it forms a protective film on the metal surface, decreasing the rate of attack by the environment on metals .

Biochemical Pathways

Benzimidazole derivatives are known to be involved in a variety of biological activities, including anti-inflammatory, anthelmintic, fungicidal, antiviral, anticancer, antileishmanial, antifilarial, and antimicrobial activities .

Result of Action

In corrosive environments, this compound effectively inhibits corrosion, protecting metals from environmental attack .

In biological systems, it has been found to exhibit significant anti-ulcer activity, as well as moderate antibacterial and antifungal activity .

Action Environment

The action of this compound can be influenced by various environmental factors. In corrosive environments, the type of corrosive media, such as acidic or basic media, can affect its efficacy as a corrosion inhibitor .

In biological systems, factors such as pH, temperature, and the presence of other substances can potentially influence its anti-ulcer and anti-microbial activities .

Biochemical Analysis

Biochemical Properties

It is known that benzimidazole derivatives, including 2-mercaptobenzimidazole, exhibit diverse biological activities . They are present in numerous anti-inflammatory, anthelmintic, fungicidal, antiviral, anticancer, antileishmanial, antifilarial, and antimicrobial agents .

Cellular Effects

Some benzimidazole derivatives have been shown to have significant anti-ulcer activity

Molecular Mechanism

2-mercaptobenzimidazole, a related compound, has been studied for its interaction with copper surfaces

Temporal Effects in Laboratory Settings

It is known that the compound is stable and soluble in DMF, DMSO, Ethanol, and Methanol .

Metabolic Pathways

Benzimidazole derivatives are known to interact with various enzymes and cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 5-Benzyloxy-2-mercaptobenzimidazole involves the reaction of 4-benzyloxy-1,2-phenylenediamine with potassium ethylxanthate. The reaction typically proceeds under reflux conditions in an appropriate solvent such as ethanol .

Industrial Production Methods:

In industrial settings, the synthesis of this compound may involve similar routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Benzyloxy-2-mercaptobenzimidazole can undergo oxidation reactions, where the mercapto group is oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Various reduced derivatives.

Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry:

5-Benzyloxy-2-mercaptobenzimidazole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for various heterocyclic compounds .

Biology and Medicine:

The compound exhibits significant biological activities, including antimicrobial, antifungal, and anti-ulcer properties. It is used in the development of pharmaceuticals targeting these activities .

Industry:

In industrial applications, this compound is used as a corrosion inhibitor for metals. Its ability to form protective films on metal surfaces makes it valuable in preventing corrosion .

Comparison with Similar Compounds

- 2-Mercaptobenzimidazole

- 5-Methoxy-2-mercaptobenzimidazole

- 5-Chlorobenzimidazole-2-thiol

Comparison:

5-Benzyloxy-2-mercaptobenzimidazole is unique due to the presence of the benzyloxy group, which enhances its lipophilicity and potentially its biological activity. Compared to 2-mercaptobenzimidazole, it may exhibit different pharmacokinetic properties and improved efficacy in certain applications .

Biological Activity

5-Benzyloxy-2-mercaptobenzimidazole (BMB) is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with BMB, including its synthesis, pharmacological effects, and potential therapeutic applications.

This compound is synthesized through various methods involving the reaction of benzimidazole derivatives with appropriate reagents. The compound has a molecular formula of C₁₄H₁₂N₂OS and a molecular weight of 256.32 g/mol . The presence of the mercapto group (-SH) in its structure contributes to its biological activity, particularly in interactions with biological macromolecules.

Antimicrobial Activity

BMB exhibits significant antimicrobial properties against a range of bacterial strains. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

- Pseudomonas aeruginosa

In vitro assays have determined the Minimum Inhibitory Concentration (MIC) values for these bacteria, indicating BMB's potential as an antimicrobial agent .

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 200 |

| Klebsiella pneumoniae | 150 |

| Pseudomonas aeruginosa | 250 |

Antioxidant Activity

Research has indicated that BMB possesses antioxidant properties, which are crucial in combating oxidative stress in biological systems. This activity is attributed to the presence of the thiol group, which can donate electrons and neutralize free radicals .

Anti-inflammatory Effects

BMB has been evaluated for its anti-inflammatory activity using various animal models. In carrageenan-induced paw edema studies, compounds derived from BMB demonstrated significant reductions in inflammation compared to standard anti-inflammatory drugs like indomethacin .

Case Studies

- Antibacterial Efficacy : A study conducted on novel derivatives of mercaptobenzimidazole reported that BMB and its analogs exhibited potent antibacterial activities against multiple strains, with specific emphasis on their effectiveness against resistant strains of bacteria .

- Toxicological Evaluation : Toxicological assessments have shown that BMB has moderate oral toxicity with an LD50 ranging between 50–400 mg/kg in animal models. The compound was well-tolerated at lower doses, indicating a favorable safety profile for potential therapeutic use .

- Pharmacokinetics : Studies have highlighted that BMB is rapidly absorbed through the gastrointestinal tract and is detectable in various tissues post-administration. Urinary excretion studies revealed that metabolic pathways significantly influence the elimination of BMB from the body .

Properties

IUPAC Name |

5-phenylmethoxy-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c18-14-15-12-7-6-11(8-13(12)16-14)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZVNGKRWWMOKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=S)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441147 | |

| Record name | 5-BENZYLOXY-2-MERCAPTOBENZIMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465546-82-1 | |

| Record name | 5-BENZYLOXY-2-MERCAPTOBENZIMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.